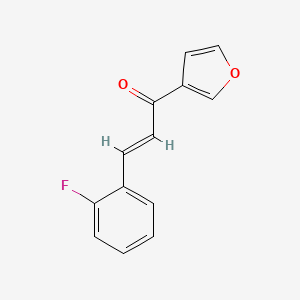
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a multifaceted structure
Métodos De Preparación
Synthetic routes and reaction conditions:
Step 1: Preparation of the pyrrole derivative. The initial step often involves the synthesis of the 1-methyl-1H-pyrrole. This is typically achieved through a condensation reaction between an amine and a diketone under acidic conditions.
Step 2: Formation of the oxadiazole ring. The 1-methyl-1H-pyrrole derivative reacts with a suitable amidoxime in the presence of dehydrating agents like thionyl chloride to form the oxadiazole ring.
Step 3: Coupling with the acetamide. The oxadiazole-pyrrole derivative is then coupled with a 3-(trifluoromethyl)phenyl acetamide moiety through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.
Industrial production methods: While detailed industrial production methods are proprietary, they generally follow the above synthetic steps, optimized for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of reactions:
Oxidation: This compound can undergo oxidation, particularly at the pyrrole ring, forming various oxidized products.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the opening of the heterocyclic system.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, though such reactions are often selective.
Common reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major products:
Oxidized products: Depending on the oxidizing agent, hydroxylated pyrrole derivatives can be formed.
Reduced products: Ring-opened oxadiazole derivatives.
Substitution products: Halogenated or nitrated derivatives on the trifluoromethyl phenyl ring.
Aplicaciones Científicas De Investigación
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is used in several fields:
Chemistry: As a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with various biological receptors and potential bioactivity.
Medicine: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mecanismo De Acción
This compound exerts its effects through multiple pathways:
Molecular targets: It binds to specific biological receptors or enzymes, altering their function.
Pathways involved: Its activity can influence cellular signaling pathways, leading to changes in cell behavior such as proliferation or apoptosis.
Comparación Con Compuestos Similares
N-(3-(1H-pyrrol-1-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide: A structurally similar compound but without the trifluoromethyl group, offering different chemical properties.
1-methyl-1H-pyrrole-2,4-dicarboxylate: Shares the pyrrole core but differs significantly in reactivity and applications.
2-(3-(trifluoromethyl)phenyl)acetamide: Lacks the heterocyclic rings, resulting in distinct chemical behavior and uses.
That's a full breakdown of the requested compound. Let me know if there's anything else you'd like to explore!
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-24-7-3-6-13(24)16-22-15(26-23-16)10-21-14(25)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEAFMKKBFIZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2942375.png)

![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2942378.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)


![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2942386.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2942390.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)
